![molecular formula C17H19ClN2O B4542542 N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B4542542.png)
N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of related urea compounds typically involves the reaction of specific anilines with isocyanates or carbamoyl chlorides. For example, compounds such as N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) urea have been synthesized using one-pot reactions from chloro-trifluoromethylaniline and triphosgene, indicating a similar pathway could be applied for N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea (Liu He-qin, 2010).
Molecular Structure Analysis
Research into the molecular structure, including vibrational wavenumbers and geometrical parameters, often employs techniques such as Fourier-transform infrared spectroscopy (FT-IR) and single-crystal X-ray diffraction. For instance, the molecular structure of a closely related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been extensively analyzed to understand its crystal structure and electronic properties (A. Najiya et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives often involves interactions with various reagents, leading to a range of potential chemical transformations. Studies on related urea compounds have highlighted their utility in forming new chemical bonds and structures, indicating a broad scope of reactivity that could also apply to this compound.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Analysis of similar compounds has revealed that crystalline structure and molecular conformation significantly influence their physical properties, as seen in the growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one crystals (Vincent Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are essential aspects of a compound's profile. The study of N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea as an efficient reagent for N-chlorination provides insights into the chemical properties that might be relevant for this compound, demonstrating its potential reactivity and application in synthesis (M. Sathe et al., 2007).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-16(13-7-9-14(18)10-8-13)20-17(21)19-15-6-4-5-12(2)11-15/h4-11,16H,3H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVJRQVBJISSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4542460.png)
![ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4542467.png)
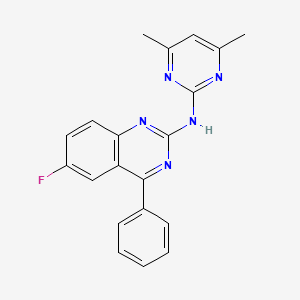
![methyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4542473.png)
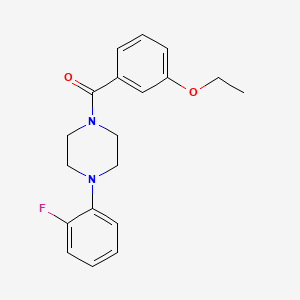
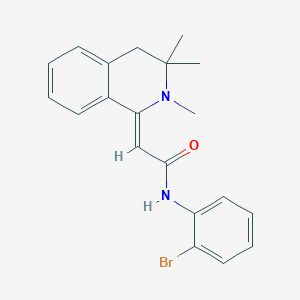
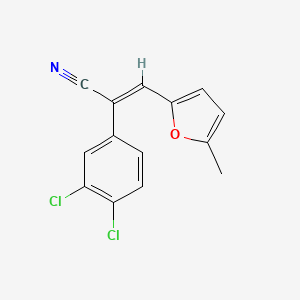
![2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)
![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4542554.png)

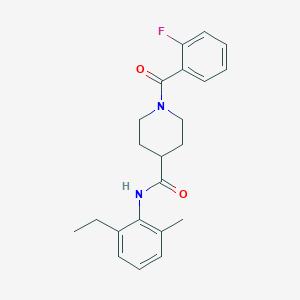
![N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4542564.png)